
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile
Overview
Description
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of antiviral drugs such as etravirine and rilpivirine, which are used in the treatment of HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile typically involves multiple steps. One common method includes the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine . The final step involves coupling this intermediate with 4-aminobenzonitrile under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce reaction times. For example, microwave-promoted methods have been developed to synthesize rilpivirine, which includes this compound as an intermediate. These methods use less toxic reagents and solvents, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and ammonia for substitution reactions. Reaction conditions often involve refluxing in organic solvents such as acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzonitriles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in the development of antiviral agents.
Medicine: It is a key intermediate in the synthesis of HIV treatment drugs such as etravirine and rilpivirine
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of compounds synthesized from 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, such as etravirine and rilpivirine, involves inhibition of the reverse transcriptase enzyme in HIV. This inhibition prevents the virus from replicating, thereby reducing the viral load in patients .
Comparison with Similar Compounds
Similar Compounds
Etravirine: Another antiviral agent used in HIV treatment.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with higher potency.
Uniqueness
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of highly effective antiviral drugs .
Properties
IUPAC Name |
4-[(4-amino-5-bromo-6-chloropyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOQGXIGSSXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-09-9 | |
Record name | 4-((4-Amino-5-bromo-6-chloro-2-pyrimidinyl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398507099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-AMINO-5-BROMO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPK6WEW4QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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